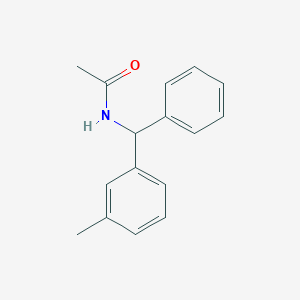

N-(Phenyl(m-tolyl)methyl)acetamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-[(3-methylphenyl)-phenylmethyl]acetamide |

InChI |

InChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)16(17-13(2)18)14-8-4-3-5-9-14/h3-11,16H,1-2H3,(H,17,18) |

InChI Key |

KJPSFQIKNWKPLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenyl(m-tolyl)methyl)acetamide typically involves the reaction of an amine with an acyl chloride or anhydride. One common method is the reaction of m-toluidine (methyl aniline) with acetic anhydride under reflux conditions. The reaction proceeds as follows:

m-Toluidine+Acetic Anhydride→N-(Phenyl(m-tolyl)methyl)acetamide+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of N-(Phenyl(m-tolyl)methyl)acetamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Phenyl(m-tolyl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(Phenyl(m-tolyl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenyl(m-tolyl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Tosylmethyl vs. Aryl Groups : Tosyl (p-toluenesulfonyl) groups in analogs like 3d increase polarity and molecular weight compared to the purely aromatic N-(Phenyl(m-tolyl)methyl)acetamide, likely reducing lipophilicity.

- Yield Trends : Yields for tosylmethyl derivatives (74–76%) are comparable to benzyl-substituted analogs (75%), suggesting similar synthetic accessibility. Ortho- or chloro-substituted derivatives (e.g., 3c in ) show lower yields (44%), indicating steric or electronic challenges.

Positional Isomerism: Meta vs. Para/Ortho Substitution

The meta-methyl group in N-(Phenyl(m-tolyl)methyl)acetamide distinguishes it from para- or ortho-substituted analogs:

Key Observations :

- Steric Effects : Ortho-substituted analogs (e.g., 3b in ) may exhibit hindered rotation or reduced crystallinity, as seen in their oily physical state .

Pharmacologically Active Analogs

- Fentanyl Derivatives : Acetyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide) and methoxyacetyl fentanyl share the acetamide motif but incorporate piperidine rings, conferring opioid receptor affinity. N-(Phenyl(m-tolyl)methyl)acetamide lacks such cyclic amines, likely eliminating opioid activity.

- Mannich Base Ligands : N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide (PBA) demonstrates antimicrobial activity via metal coordination. The absence of a pyrrolidine ring in N-(Phenyl(m-tolyl)methyl)acetamide may limit similar applications unless functionalized.

Physicochemical Properties

Lipophilicity and Solubility :

- Tosylmethyl derivatives (e.g., 3d ) are more polar due to the sulfonyl group, reducing membrane permeability compared to N-(Phenyl(m-tolyl)methyl)acetamide.

- Hydroxynaphthol-containing analogs (e.g., ) exhibit higher solubility in polar solvents due to phenolic -OH groups, whereas the purely aromatic target compound may require organic solvents for dissolution.

Thermal Stability :

- Melting points for tosylmethyl analogs range from 104–135°C , influenced by sulfonyl group interactions. The target compound’s melting point is unreported but expected to align with aryl-acetamide trends (e.g., 115–116°C for 6a ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.